molecular formula C30H33OP B12674234 2-tert-butylphenolate;ethyl(triphenyl)phosphanium CAS No. 93840-96-1

2-tert-butylphenolate;ethyl(triphenyl)phosphanium

Cat. No.: B12674234
CAS No.: 93840-96-1
M. Wt: 440.6 g/mol
InChI Key: KKWIDTNANPNTDO-UHFFFAOYSA-M
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Description

2-tert-butylphenolate;ethyl(triphenyl)phosphanium is a chemical compound known for its applications in organic synthesis and as an intermediate in pharmaceutical and chemical research. This compound is characterized by the presence of a tert-butyl group attached to a phenolate ion and an ethyl group bonded to a triphenylphosphonium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-tert-butylphenol with ethyltriphenylphosphonium bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol to form the phenolate ion. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The phenolate ion can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield corresponding phenol derivatives.

    Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolate ion can yield quinone derivatives, while substitution reactions can produce various alkylated phenol derivatives.

Scientific Research Applications

2-tert-butylphenolate;ethyl(triphenyl)phosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butylphenolate;ethyl(triphenyl)phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolate ion can donate electrons to electrophilic centers, while the triphenylphosphonium ion can stabilize negative charges through resonance. These properties enable the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butylphenolate;ethyl(triphenyl)phosphanium is unique due to the combination of its phenolate and triphenylphosphonium groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a versatile intermediate in various chemical processes.

Properties

CAS No.

93840-96-1

Molecular Formula

C30H33OP

Molecular Weight

440.6 g/mol

IUPAC Name

2-tert-butylphenolate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.C10H14O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-10(2,3)8-6-4-5-7-9(8)11/h3-17H,2H2,1H3;4-7,11H,1-3H3/q+1;/p-1

InChI Key

KKWIDTNANPNTDO-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=CC=CC=C1[O-]

Origin of Product

United States

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